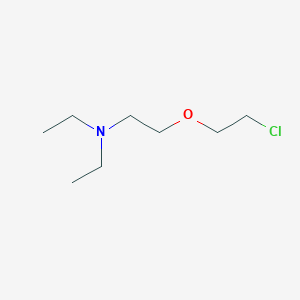

Diethylaminoethoxy-ethyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H18ClNO |

|---|---|

Molecular Weight |

179.69 g/mol |

IUPAC Name |

2-(2-chloroethoxy)-N,N-diethylethanamine |

InChI |

InChI=1S/C8H18ClNO/c1-3-10(4-2)6-8-11-7-5-9/h3-8H2,1-2H3 |

InChI Key |

YIYADLTXOIIHTN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOCCCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Diethylamino)ethyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Diethylamino)ethyl chloride, a key building block in the synthesis of a wide range of pharmaceuticals and other fine chemicals. The information presented is curated from established literature and is intended for a technical audience in research and development.

Introduction

2-(Diethylamino)ethyl chloride, also known as 2-chloro-N,N-diethylethanamine, is a bifunctional molecule containing a reactive alkyl chloride and a tertiary amine. This structure makes it a versatile reagent, particularly in reactions where the introduction of a diethylaminoethyl group is desired. Due to its reactivity and potential for self-reaction, it is often prepared and handled as its more stable hydrochloride salt. This guide will focus on the common synthetic routes and characterization methods for this important chemical intermediate.

Synthesis of 2-(Diethylamino)ethyl Chloride Hydrochloride

The most prevalent laboratory-scale synthesis of 2-(Diethylamino)ethyl chloride hydrochloride involves the chlorination of 2-(diethylamino)ethanol using thionyl chloride (SOCl₂). This reaction is typically performed in a suitable solvent, and the product is isolated as the hydrochloride salt.

Reaction Principle

The hydroxyl group of 2-(diethylamino)ethanol is converted to a chlorosulfite intermediate by thionyl chloride, which then undergoes nucleophilic attack by the chloride ion, liberating sulfur dioxide and hydrogen chloride. The in-situ generated HCl protonates the tertiary amine to form the stable hydrochloride salt.

Experimental Protocol

The following protocol is a representative procedure based on common laboratory practices.[1][2][3]

Materials:

-

2-(Diethylamino)ethanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (anhydrous)

-

Absolute ethanol (for recrystallization)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Büchner funnel and filter flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 2-(diethylamino)ethanol in anhydrous dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of thionyl chloride in dichloromethane to the cooled solution of the amino alcohol via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure the reaction goes to completion.

-

After reflux, cool the mixture and concentrate it under reduced pressure to remove the solvent and excess thionyl chloride.

-

The resulting crude product can be purified by recrystallization from absolute ethanol.

-

Collect the crystalline product by suction filtration, wash with a small amount of cold absolute ethanol, and dry under vacuum.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 2-(Diethylamino)ethyl chloride hydrochloride.

| Parameter | Value | Reference |

| Starting Material | 2-(Diethylamino)ethanol | [1][3] |

| Reagent | Thionyl chloride | [1][3] |

| Solvent | Dichloromethane | [3] |

| Reaction Temperature | 0-10 °C (addition), Reflux | [3] |

| Yield | 95-98.7% | [1][3] |

| Purity | >99% | [3] |

Characterization of 2-(Diethylamino)ethyl Chloride and its Hydrochloride Salt

Proper characterization is crucial to confirm the identity and purity of the synthesized compound. The following methods are typically employed.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄ClN | [4] |

| Molecular Weight | 135.64 g/mol | [4] |

| Melting Point (HCl salt) | 173-175 °C | [5] |

| Appearance (HCl salt) | White crystalline solid | [2] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A triplet corresponding to the methyl protons of the ethyl groups.

-

A quartet corresponding to the methylene protons of the ethyl groups adjacent to the nitrogen.

-

Two triplets corresponding to the methylene protons of the ethyl chloride moiety.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Signals corresponding to the methyl and methylene carbons of the diethylamino group.

-

Signals for the two methylene carbons of the chloroethyl group.

IR (Infrared) Spectroscopy:

-

C-H stretching and bending vibrations.

-

C-N stretching vibrations.

-

A broad N-H stretch due to the hydrochloride salt.

-

C-Cl stretching vibration.

MS (Mass Spectrometry):

-

The mass spectrum would be expected to show the molecular ion peak for the free base.

Mandatory Visualizations

Synthesis Workflow

Caption: Synthesis workflow for 2-(Diethylamino)ethyl Chloride Hydrochloride.

Characterization Workflow

Caption: Characterization workflow for the synthesized product.

References

- 1. Sciencemadness Discussion Board - N,N-diethylamino-ethyl chloride synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. (2-CHLORO-ETHYL)-DIETHYL-AMINE | 100-35-6 [chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Diethylamino)ethyl Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diethylamino)ethyl chloride, commonly available and utilized as its hydrochloride salt (CAS No: 869-24-9), is a significant intermediate in the synthesis of a wide array of pharmaceuticals and other fine chemicals.[1][2] Its bifunctional nature, possessing both a reactive alkyl chloride and a tertiary amine, makes it a versatile building block in organic synthesis. This technical guide provides an in-depth overview of its core physicochemical properties, detailed experimental protocols for their determination, and key stability and reactivity data, tailored for professionals in research and development.

Chemical Identity and Structure

-

IUPAC Name: 2-chloro-N,N-diethylethanamine hydrochloride

-

Synonyms: DEC, 2-Chlorotriethylamine hydrochloride, N-(2-Chloroethyl)diethylamine hydrochloride[3][4]

-

Chemical Structure:

Physicochemical Properties

The fundamental physicochemical properties of 2-(Diethylamino)ethyl chloride hydrochloride are summarized below. These parameters are critical for its handling, storage, and application in synthetic chemistry.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Weight | 172.10 g/mol | [6] |

| Appearance | White to beige or slightly yellow crystalline powder or crystals.[1][5][7] | |

| Odor | Strong[7] | |

| Melting Point | 208 - 212 °C / 406.4 - 413.6 °F[7] | |

| Boiling Point | ~115 °C (for a 65% aqueous solution); No data available for the solid.[6] | |

| pH | 4 - 4.5 (for 65% aqueous solution); 5 (for 100 g/L aqueous solution)[2][6][7] |

Table 2: Solubility Profile

| Solvent | Solubility | Temperature | Source |

| Water | 2000 g/L (Completely soluble)[2][8] | 20 °C | [2] |

| Methanol | 0.1 g/mL (clear, colorless solution) | - | [2] |

Stability and Reactivity

-

Chemical Stability: The compound is stable under recommended storage conditions.[1][6] It is, however, hygroscopic and sensitive to moisture.[1][2][3]

-

Conditions to Avoid: Exposure to moist air or water, excess heat, and incompatible materials.[1][3]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[1][3]

-

Hazardous Decomposition Products: Upon combustion or thermal decomposition, it can release irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][3][7]

Logical Relationship: Stability and Decomposition

Caption: Stability and reactivity pathways for 2-(Diethylamino)ethyl chloride HCl.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining reliable physicochemical data. Below are methodologies for key property determinations.

Synthesis of 2-(Diethylamino)ethyl Chloride Hydrochloride

A common laboratory-scale synthesis involves the chlorination of diethylaminoethanol with thionyl chloride.[9][10][11][12]

Protocol:

-

Reaction Setup: A dry, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The setup should be under an inert atmosphere and cooled in an ice-salt bath.

-

Reagent Addition: Thionyl chloride (1.1-1.2 molar equivalents) is placed in the reaction flask. Diethylaminoethanol (1.0 molar equivalent) is added dropwise from the dropping funnel while maintaining a low temperature (e.g., 8-18 °C).[10]

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.[9][10]

-

Workup: The excess thionyl chloride is quenched by transferring the reaction mixture to a beaker containing absolute ethanol. This process also serves as the recrystallization solvent.[9]

-

Isolation and Purification: The solution is heated to boiling and then cooled in an ice bath to induce crystallization. The resulting white crystals are collected by filtration, washed with cold ethanol, and dried in a vacuum desiccator.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 2-(Diethylamino)ethyl chloride HCl.

Determination of Melting Point (Thiele Tube Method)

Protocol:

-

Sample Preparation: A small amount of the dried crystalline sample is packed into a capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: The thermometer and attached sample are inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Observation: The side arm of the Thiele tube is gently and evenly heated. The temperature is recorded at which the substance first begins to melt and the temperature at which the last crystal melts. This range is the melting point.[13]

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the World Health Organization (WHO) guidelines for equilibrium solubility experiments.[14][15]

Protocol:

-

Preparation: An excess amount of 2-(Diethylamino)ethyl chloride hydrochloride is added to a known volume of purified water (or a specific buffer) in a sealed flask.

-

Equilibration: The flask is agitated in a temperature-controlled orbital shaker (e.g., 37 ± 1 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[14] Time to equilibrium should be assessed in preliminary studies.

-

Phase Separation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and separated from any undissolved solid by centrifugation or filtration (using a filter that does not adsorb the compound).[14]

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.

-

Reporting: The solubility is reported in mg/mL or g/L. The experiment should be performed in replicate.[14]

Solubility Determination Workflow

Caption: Shake-flask method workflow for determining equilibrium solubility.

Spectroscopic Data

While specific spectra are not provided, the identity and purity of 2-(Diethylamino)ethyl chloride hydrochloride are typically confirmed using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of key functional groups.[5]

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. chembk.com [chembk.com]

- 3. fishersci.com [fishersci.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. A15107.0E [thermofisher.com]

- 6. opcw.org [opcw.org]

- 7. fishersci.com [fishersci.com]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology - Google Patents [patents.google.com]

- 11. Sciencemadness Discussion Board - N,N-diethylamino-ethyl chloride synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. who.int [who.int]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to 2-Chloro-N,N-diethylethanamine and its Hydrochloride Salt

A Note on Nomenclature: The compound specified as "Diethylaminoethoxy-ethyl chloride" is not a standard recognized chemical name and could not be definitively identified in chemical databases. It is highly probable that this name is a misnomer for the common and structurally related chemical intermediate, 2-Chloro-N,N-diethylethanamine . This guide will, therefore, focus on this widely used compound and its commercially prevalent hydrochloride salt, which serve as critical building blocks in pharmaceutical research and development.

This technical guide provides a comprehensive overview of 2-Chloro-N,N-diethylethanamine, including its chemical properties, molecular structure, synthesis protocols, and significant applications in drug discovery. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identification and Molecular Structure

2-Chloro-N,N-diethylethanamine, also known as 2-(Diethylamino)ethyl chloride, is a tertiary amine featuring a reactive ethyl chloride group. It is most commonly handled and stored as its more stable hydrochloride salt.

Molecular Structure:

-

Free Base (2-Chloro-N,N-diethylethanamine):

(Structure generated based on IUPAC name)

(Structure generated based on IUPAC name) -

Hydrochloride Salt (2-Chloro-N,N-diethylethanamine HCl):

(Structure generated based on IUPAC name)

(Structure generated based on IUPAC name)

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for 2-Chloro-N,N-diethylethanamine and its hydrochloride salt.

Table 1: Chemical Identifiers

| Identifier | 2-Chloro-N,N-diethylethanamine (Free Base) | 2-Chloro-N,N-diethylethanamine HCl (Salt) |

| CAS Number | 100-35-6[1][2][3][4][5] | 869-24-9[1] |

| Molecular Formula | C₆H₁₄ClN[1][2] | C₆H₁₅Cl₂N or C₆H₁₄ClN·HCl |

| IUPAC Name | 2-chloro-N,N-diethylethanamine | (2-chloroethyl)diethylammonium chloride |

| Synonyms | (2-Chloroethyl)diethylamine, N-(2-Chloroethyl)diethylamine | 2-(Diethylamino)ethyl chloride hydrochloride, 2-Chlorotriethylamine hydrochloride |

Table 2: Physical and Chemical Properties

| Property | 2-Chloro-N,N-diethylethanamine (Free Base) | 2-Chloro-N,N-diethylethanamine HCl (Salt) |

| Molecular Weight | 135.64 g/mol [1][2][4] | 172.10 g/mol [1] |

| Appearance | - | Colorless to beige crystalline powder[1] |

| Melting Point | Not available | 208-212 °C[1] |

| Boiling Point | 114.0 °C at 760 mmHg[3] | Not applicable |

| Density | 0.9 ± 0.1 g/cm³[3] | 1.19 g/cm³ (estimate)[1] |

| Flash Point | 22.8 °C[1][3] | Not applicable |

| Water Solubility | - | 2000 g/L at 20 °C[1] |

| Methanol Solubility | - | 0.1 g/mL (clear, colorless)[1] |

| Sensitivity | - | Moisture sensitive[1] |

Experimental Protocols

2-Chloro-N,N-diethylethanamine hydrochloride is a crucial alkylating agent in organic synthesis.[4][6] Its preparation and subsequent use in the synthesis of pharmaceutical intermediates are detailed below.

Synthesis of 2-Chloro-N,N-diethylethanamine Hydrochloride

The most common laboratory and industrial synthesis involves the chlorination of 2-(Diethylamino)ethanol using thionyl chloride (SOCl₂).[2][7][8]

Reaction: (C₂H₅)₂NCH₂CH₂OH + SOCl₂ → (C₂H₅)₂NCH₂CH₂Cl·HCl + SO₂

Detailed Methodology:

-

Apparatus Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a thermometer, and a reflux condenser connected to a gas trap (to absorb evolved SO₂ and HCl).

-

Reaction:

-

Charge the reaction flask with thionyl chloride (1.1-1.2 molar equivalents) and a suitable solvent such as dichloromethane.[2]

-

Cool the flask to between -10 °C and 10 °C using an ice-salt or ice-water bath.[2][9]

-

Prepare a solution of 2-(Diethylamino)ethanol (1.0 molar equivalent) in the same solvent.

-

Add the 2-(Diethylamino)ethanol solution dropwise to the cooled, stirred thionyl chloride solution, maintaining the internal temperature below 20 °C.[2] The reaction is highly exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40-45 °C) for 1-2 hours to ensure the reaction goes to completion.[9]

-

-

Work-up and Purification:

-

After the reflux period, cool the reaction mixture. The product often precipitates as a solid.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

-

Add a low molecular weight alcohol (e.g., absolute ethanol) or an ester to the residue.[2] This step quenches any remaining thionyl chloride and facilitates crystallization.

-

Heat the mixture to dissolve the solid and then cool to induce recrystallization.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the crystals with a cold solvent (e.g., ethanol or diethyl ether) and dry under vacuum at 55-60 °C to yield pure 2-Chloro-N,N-diethylethanamine hydrochloride.[2] The typical yield is over 95%.[2][8]

-

Application in Pharmaceutical Synthesis: N-Alkylation

2-Chloro-N,N-diethylethanamine HCl is a versatile reagent for introducing the diethylaminoethyl moiety onto various nucleophiles (e.g., phenols, amines, thiols), a common structural motif in many active pharmaceutical ingredients (APIs).[1][4] Prominent examples include the synthesis of Amiodarone (antiarrhythmic), Flurazepam (hypnotic), and Naftidrofuryl (vasodilator).[1]

General Protocol for N-Alkylation of a Phenol:

-

Reaction: Ar-OH + (C₂H₅)₂NCH₂CH₂Cl·HCl --[Base]--> Ar-O-CH₂CH₂(C₂H₅)₂

-

Detailed Methodology:

-

Deprotonation: Dissolve the phenolic substrate (Ar-OH, 1.0 eq.) in a polar aprotic solvent like DMF or acetone. Add a suitable base (e.g., potassium carbonate, K₂CO₃, or sodium hydride, NaH, >1.0 eq.) and stir at room temperature to form the phenoxide anion.

-

Alkylation: Add 2-Chloro-N,N-diethylethanamine hydrochloride (1.0-1.2 eq.) to the mixture. Note: The free base can be generated in situ or used directly if available.

-

Heating: Heat the reaction mixture (typically 50-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield the desired N-alkylated product.

-

Conclusion

2-Chloro-N,N-diethylethanamine and its hydrochloride salt are indispensable reagents in modern organic and medicinal chemistry. Their straightforward synthesis and high reactivity as alkylating agents make them fundamental building blocks for a wide range of pharmaceuticals. The protocols and data presented in this guide offer a technical foundation for researchers engaged in the synthesis and application of this versatile intermediate. Proper handling is essential due to its reactivity and potential hazards, and all experimental work should be conducted with appropriate safety precautions.

References

- 1. 2-Chloro-N,N-diethylethanamine hydrochloride|lookchem [lookchem.com]

- 2. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]

- 3. CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Buy 2-Chloro-N,N-diethylethanamine hydrochloride | 869-24-9 [smolecule.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Sciencemadness Discussion Board - N,N-diethylamino-ethyl chloride synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents [patents.google.com]

Spectral Analysis of 2-(2-Chloroethoxy)-N,N-diethylethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectral analysis of 2-(2-Chloroethoxy)-N,N-diethylethanamine, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental spectra in public databases, this document presents a comprehensive prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are based on the analysis of its functional groups and spectral data from structurally analogous compounds. This guide also outlines standardized experimental protocols for acquiring such spectra, offering a framework for the empirical validation of the predicted data.

Introduction

2-(2-Chloroethoxy)-N,N-diethylethanamine is a tertiary amine containing an ether linkage and a terminal alkyl chloride. Its multifunctional nature makes it a versatile intermediate in organic synthesis, potentially for the development of novel pharmaceutical agents. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This document serves as a foundational resource for researchers working with this and similar molecules.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-(2-Chloroethoxy)-N,N-diethylethanamine. These predictions are derived from established principles of spectroscopy and data from related compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.05 | Triplet | 6H | -N(CH₂CH₃ )₂ |

| ~2.60 | Quartet | 4H | -N(CH₂ CH₃)₂ |

| ~2.75 | Triplet | 2H | -N-CH₂ -CH₂-O- |

| ~3.60 | Triplet | 2H | -N-CH₂-CH₂ -O- |

| ~3.68 | Triplet | 2H | -O-CH₂ -CH₂-Cl |

| ~3.75 | Triplet | 2H | -O-CH₂-CH₂ -Cl |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~12.0 | -N(CH₂CH₃ )₂ |

| ~47.5 | -N(CH₂ CH₃)₂ |

| ~42.0 | -O-CH₂-CH₂ -Cl |

| ~52.0 | -N-CH₂ -CH₂-O- |

| ~69.0 | -N-CH₂-CH₂ -O- |

| ~71.0 | -O-CH₂ -CH₂-Cl |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2800 | Strong | C-H stretch (alkane) |

| 1470-1440 | Medium | C-H bend (alkane) |

| 1120-1050 | Strong | C-O-C stretch (ether) |

| 1260-1000 | Medium | C-N stretch (tertiary amine) |

| 750-650 | Strong | C-Cl stretch (alkyl halide) |

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Proposed Fragment |

| 165/167 | [M]⁺ (Molecular ion peak, with ³⁷Cl isotope peak) |

| 86 | [CH₂=N(CH₂CH₃)₂]⁺ (alpha-cleavage) |

| 116 | [M - CH₂Cl]⁺ |

| 72 | [N(CH₂CH₃)₂]⁺ |

| 58 | [CH₂=NCH₂CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for 2-(2-Chloroethoxy)-N,N-diethylethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a pulse angle of 45 degrees.

-

Set the relaxation delay to 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

ATR: Apply a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean KBr plates or the empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).

-

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC) for sample introduction.

-

GC-MS Acquisition:

-

GC Method:

-

Injector Temperature: 250 °C.

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The presence of a peak at M+2 with approximately one-third the intensity of the M peak will be indicative of the single chlorine atom.

Visualizations

The following diagrams illustrate the molecular structure and a conceptual workflow for the spectral analysis of 2-(2-Chloroethoxy)-N,N-diethylethanamine.

Caption: Molecular structure of 2-(2-Chloroethoxy)-N,N-diethylethanamine.

Caption: Conceptual workflow for the spectral analysis of an organic compound.

A Comprehensive Technical Guide to 2-(Diethylamino)ethyl Chloride: Synthesis, Properties, and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Diethylamino)ethyl chloride, most commonly handled as its hydrochloride salt (DEC-HCl), is a pivotal chemical intermediate with a significant history in the advancement of medicinal chemistry. First synthesized in the mid-20th century, its unique reactivity has established it as a versatile building block in the synthesis of a wide array of pharmaceutical agents.[1] This technical guide provides an in-depth review of 2-(diethylamino)ethyl chloride, encompassing its historical context, physicochemical properties, detailed synthesis protocols, and its crucial role in the development of various drug classes, including antiarrhythmics, sedatives, and antitussives. The mechanisms of action for key drugs derived from this intermediate are also explored, offering insights into its impact on pharmacology. This document is intended to be a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction and Historical Context

2-(Diethylamino)ethyl chloride hydrochloride emerged as a compound of interest in the mid-20th century, driven by the exploration of cholinergic agents and the broader expansion of pharmaceutical research.[1] Its utility stems from its bifunctional nature: a reactive alkyl chloride and a tertiary amine. This structure allows for its facile incorporation into larger molecules through nucleophilic substitution reactions, a cornerstone of synthetic medicinal chemistry.

Initially explored for its potential in creating compounds that could modulate the nervous system, its primary value was soon recognized as a key intermediate. The diethylaminoethyl moiety it introduces is a common pharmacophore in many biologically active molecules, influencing properties such as solubility, receptor binding, and bioavailability. Over the decades, DEC-HCl has become an indispensable tool in the synthesis of a diverse range of therapeutics, from cardiovascular drugs to central nervous system agents.

Physicochemical and Spectroscopic Data

The hydrochloride salt of 2-(diethylamino)ethyl chloride is a white to off-white crystalline solid that is soluble in water and polar organic solvents like ethanol.[1] Its hygroscopic nature necessitates storage in a dry environment.[2] Below is a compilation of its key physicochemical properties.

Table 1: Physicochemical Properties of 2-(Diethylamino)ethyl Chloride Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 869-24-9 | [2][3] |

| Molecular Formula | C₆H₁₅Cl₂N | [1] |

| Molecular Weight | 172.10 g/mol | [3] |

| Appearance | White to cream crystals or powder | [2][4] |

| Melting Point | 208-212 °C | [2] |

| Boiling Point | 114 °C at 760 mmHg | [2] |

| Water Solubility | 2000 g/L (20 °C) | [2] |

| Methanol Solubility | 0.1 g/mL, clear, colorless | [2] |

| Density | ~1.19 g/cm³ (estimate) | [2] |

| Flash Point | 22.8 °C | [2] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two ethyl groups (a triplet and a quartet), and two triplets corresponding to the methylene groups of the ethyl chloride moiety.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic C-H stretching and bending vibrations for the alkyl groups. The C-N stretching and C-Cl stretching bands would also be present in the fingerprint region.

Synthesis of 2-(Diethylamino)ethyl Chloride Hydrochloride

The most common and well-established method for the synthesis of 2-(diethylamino)ethyl chloride hydrochloride is the reaction of 2-diethylaminoethanol with a chlorinating agent, typically thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis from 2-Diethylaminoethanol

This protocol is adapted from established procedures for the synthesis of dialkylaminoalkyl chlorides.

Materials:

-

2-Diethylaminoethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane, benzene)

-

Absolute ethanol

-

Ice bath

-

Reaction flask with a stirrer, dropping funnel, and reflux condenser

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place a solution of 2-diethylaminoethanol in the anhydrous solvent.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add thionyl chloride dropwise to the cooled solution with vigorous stirring. This reaction is exothermic and generates sulfur dioxide and hydrogen chloride gas, so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure the reaction goes to completion.

-

After reflux, cool the mixture. The product, 2-(diethylamino)ethyl chloride hydrochloride, will often precipitate as a solid.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

To the crude product, add absolute ethanol and heat to dissolve. This step also quenches any remaining thionyl chloride.

-

Cool the ethanol solution in an ice bath to induce recrystallization.

-

Collect the white crystalline product by filtration, wash with cold ethanol, and dry under vacuum.

A high yield (typically >90%) of 2-(diethylamino)ethyl chloride hydrochloride can be expected with this method.

Synthesis Workflow

Applications in Drug Development

2-(Diethylamino)ethyl chloride is a versatile intermediate used in the synthesis of a wide range of pharmaceuticals. The diethylaminoethyl group is a key structural motif in many drugs, contributing to their pharmacological activity and pharmacokinetic properties.

Table 2: Examples of Drugs Synthesized Using 2-(Diethylamino)ethyl Chloride

| Drug | Therapeutic Class | Role of 2-(Diethylamino)ethyl Chloride |

| Amiodarone | Antiarrhythmic (Class III) | Forms the diethylaminoethoxy side chain, crucial for its antiarrhythmic activity. |

| Flurazepam | Sedative-Hypnotic (Benzodiazepine) | Introduces the N-diethylaminoethyl side chain, modulating its hypnotic properties.[5][6] |

| Butetamate | Antitussive | Forms the ester linkage with 2-phenylbutyric acid.[7] |

| Naftidrofuryl | Vasodilator | Used in the synthesis of this peripheral vasodilator. |

| Fenoxedil | Vasodilator | A key building block in the synthesis of this cerebral and peripheral vasodilator. |

Synthesis of Amiodarone

Amiodarone is a potent antiarrhythmic agent used to treat ventricular and atrial arrhythmias. The synthesis of amiodarone involves the alkylation of a phenolic precursor with 2-(diethylamino)ethyl chloride to form the critical ether linkage.

Experimental Workflow: Final Step in Amiodarone Synthesis

-

Precursor: 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran is prepared through a multi-step synthesis.

-

Alkylation: The phenolic precursor is deprotonated with a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF).

-

Reaction: 2-(Diethylamino)ethyl chloride hydrochloride is added to the reaction mixture.

-

Product Formation: The deprotonated phenol undergoes a Williamson ether synthesis with 2-(diethylamino)ethyl chloride to yield amiodarone.

-

Purification: The final product is purified through standard techniques such as crystallization.

Synthesis of Flurazepam

Flurazepam is a benzodiazepine used for the short-term treatment of insomnia.[8] Its synthesis involves the N-alkylation of a benzodiazepine core structure with 2-(diethylamino)ethyl chloride.

Experimental Workflow: Synthesis of Flurazepam

-

Precursor: 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is used as the starting material.

-

Deprotonation: The nitrogen at the 1-position of the benzodiazepine ring is deprotonated using a base like sodium methoxide in a solvent such as dimethylformamide.[6]

-

Alkylation: 2-(Diethylamino)ethyl chloride is added to the reaction mixture, which then acts as the alkylating agent.

-

Product Formation: The deprotonated nitrogen attacks the electrophilic carbon of the ethyl chloride, forming the N-substituted product, flurazepam.[6]

-

Workup and Purification: The product is isolated and purified, often by conversion to its hydrochloride salt.

Signaling Pathways of Derived Drugs

The diethylaminoethyl moiety introduced by DEC-HCl is integral to the interaction of the final drug products with their biological targets.

Amiodarone: Cardiac Potassium Channel Blockade

Amiodarone's primary antiarrhythmic effect is through the blockade of potassium channels involved in the repolarization of cardiac muscle cells. This prolongs the action potential duration and the effective refractory period, thereby suppressing arrhythmias.

Flurazepam: Modulation of GABA-A Receptors

Flurazepam, like other benzodiazepines, exerts its sedative and hypnotic effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Conclusion

2-(Diethylamino)ethyl chloride hydrochloride has a rich history as a fundamental building block in pharmaceutical synthesis. Its straightforward preparation and versatile reactivity have enabled the development of numerous important drugs. Understanding its properties, synthesis, and applications is crucial for medicinal chemists and drug development professionals. The continued exploration of new synthetic methodologies and the application of this intermediate in novel drug scaffolds ensure its relevance in the ongoing quest for new and improved therapeutics. This guide has provided a comprehensive overview to serve as a valuable resource for those working in this dynamic field.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Chloro-N,N-diethylethanamine hydrochloride|lookchem [lookchem.com]

- 3. 2-Chloro-N,N-diethylethylamine 99 869-24-9 [sigmaaldrich.com]

- 4. 2-(Diethylamino)ethyl chloride hydrochloride, 98+%, Thermo Scientific Chemicals 2500 g | Contact Us [thermofisher.com]

- 5. Flurazepam [drugfuture.com]

- 6. FLURAZEPAM | 17617-23-1 [chemicalbook.com]

- 7. Butetamate | C16H25NO2 | CID 27368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Flurazepam | C21H23ClFN3O | CID 3393 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility and stability of Diethylaminoethoxy-ethyl chloride in different solvents

An In-depth Technical Guide on the Solubility and Stability of 2-(Diethylamino)ethyl Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diethylamino)ethyl chloride hydrochloride (DEAE-Cl·HCl), also known as 2-Chloro-N,N-diethylethylamine hydrochloride, is a crucial intermediate in the synthesis of a variety of pharmaceuticals and other specialty chemicals. Its utility is widespread, finding application as a precursor for compounds such as the antiarrhythmic drug amiodarone, the vasodilator naftidrofuryl, and the antihistamine flurazepam. The efficiency of synthetic routes and the purity of the final products are intrinsically linked to the solubility and stability of this reagent. This technical guide provides a comprehensive overview of the solubility of 2-(Diethylamino)ethyl chloride hydrochloride in various solvents and its stability under different environmental conditions.

Chemical Properties

| Property | Value |

| Chemical Name | 2-(Diethylamino)ethyl chloride hydrochloride |

| Synonyms | 2-Chloro-N,N-diethylethylamine hydrochloride, N-(2-Chloroethyl)diethylamine hydrochloride |

| CAS Number | 869-24-9 |

| Molecular Formula | C6H15Cl2N |

| Molecular Weight | 172.1 g/mol |

| Appearance | White to off-white or beige crystalline powder |

| Melting Point | 208-212 °C |

Solubility Data

The solubility of 2-(Diethylamino)ethyl chloride hydrochloride is a critical parameter for its use in various reaction media. As a hydrochloride salt, it exhibits high polarity, which dictates its solubility profile.

Table 1: Quantitative Solubility of 2-(Diethylamino)ethyl Chloride Hydrochloride

| Solvent | Solubility | Temperature (°C) |

| Water | 2000 g/L[1][2] | 20 |

| Methanol | 0.1 g/mL[2][3] | Not Specified |

Qualitative Solubility:

The high solubility in water and polar protic solvents like ethanol is attributed to the ionic nature of the hydrochloride salt and the potential for hydrogen bonding. Its limited solubility in less polar organic solvents is also consistent with its salt character.

Stability Profile

The stability of 2-(Diethylamino)ethyl chloride hydrochloride is influenced by several factors, including moisture, temperature, pH, and the presence of incompatible substances.

Key Stability Considerations:

-

Hygroscopicity: The compound is hygroscopic and sensitive to moisture[2][5][6]. Absorption of water can lead to degradation. It is recommended to store it under an inert atmosphere in a cool, dry place[5].

-

Thermal Decomposition: When heated, 2-(Diethylamino)ethyl chloride hydrochloride can decompose, releasing hazardous substances such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas[5].

-

Incompatible Materials: It should be kept away from strong oxidizing agents and strong bases[5]. Contact with strong bases will deprotonate the amine, leading to the formation of the free base, which has its own stability characteristics.

Experimental Protocols

The following are generalized experimental protocols for determining the solubility and stability of compounds like 2-(Diethylamino)ethyl chloride hydrochloride.

Protocol for Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of 2-(Diethylamino)ethyl chloride hydrochloride to a known volume of the selected solvent in a sealed, thermostated vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the suspension to separate the saturated solution from the excess solid.

-

Quantification: Accurately withdraw a known volume of the saturated supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of 2-(Diethylamino)ethyl chloride hydrochloride using a validated analytical method, such as HPLC-UV or a specific titration method.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L or mg/mL) from the measured concentration and the dilution factor.

Protocol for Stability Assessment (Forced Degradation Study)

-

Sample Preparation: Prepare solutions of 2-(Diethylamino)ethyl chloride hydrochloride in relevant solvents (e.g., water at different pH values, organic solvents).

-

Stress Conditions: Expose the solutions to various stress conditions, including:

-

Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photostability: Exposure to UV and visible light.

-

pH Stress: Incubation in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) solutions.

-

Oxidative Stress: Addition of an oxidizing agent (e.g., hydrogen peroxide).

-

-

Time Points: Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Data Evaluation: Determine the rate of degradation and identify the major degradation products.

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for assessing the solubility and stability of a chemical compound.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Assessment.

Conclusion

2-(Diethylamino)ethyl chloride hydrochloride is a highly water-soluble compound with good solubility in polar organic solvents. Its stability is primarily compromised by moisture and high temperatures. A key feature of its chemical behavior, particularly of its free base form, is the propensity to cyclize into a reactive aziridinium ion in aqueous solutions. A thorough understanding of these solubility and stability characteristics is essential for the effective use of this important chemical intermediate in research and development.

References

- 1. 2-Diethylaminoethylchloride hydrochloride(869-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 2-Chloro-N,N-diethylethanamine hydrochloride|lookchem [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. fishersci.com [fishersci.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. lib3.dss.go.th [lib3.dss.go.th]

Potential Research Frontiers for Diethylaminoethoxy-ethyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylaminoethoxy-ethyl chloride, a versatile bifunctional molecule, presents a compelling scaffold for the exploration of novel therapeutic agents. Its inherent chemical reactivity, combining a nucleophilic tertiary amine and an electrophilic chloroethyl group, allows for facile derivatization and the introduction of diverse pharmacophores. This technical guide delineates promising research avenues for this compound, focusing on its potential in the development of vasodilators, anticholinergic agents, and cytotoxic compounds. The following sections provide a comprehensive overview of synthetic strategies, key biological targets, and detailed experimental protocols to facilitate further investigation into this promising chemical entity.

Vasodilator Agents: The Naftidrofuryl Paradigm

One of the most successful applications of a diethylaminoethoxy-ethyl moiety is in the structure of naftidrofuryl, a peripheral vasodilator used in the treatment of intermittent claudication and other vascular disorders. The diethylaminoethoxy-ethyl group in naftidrofuryl is crucial for its pharmacokinetic profile and interaction with its biological target.

Mechanism of Action: 5-HT2A Receptor Antagonism

Naftidrofuryl primarily exerts its therapeutic effects through the antagonism of the 5-HT2A receptor, a G protein-coupled receptor (GPCR). Serotonin (5-HT) binding to this receptor on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction. By blocking this interaction, naftidrofuryl promotes vasodilation and improves blood flow to ischemic tissues.

The signaling pathway initiated by 5-HT2A receptor activation is depicted below:

Pharmacokinetic Profile of Naftidrofuryl

The pharmacokinetic parameters of naftidrofuryl have been studied in various populations. A summary of this data is presented in the table below.

| Parameter | Healthy Young Adults (18-35 years) | Healthy Elderly (60-80 years) | Renal Impairment (ClCR < 40 ml/min) |

| Tmax (h) | 3.5 | 2.5 - 2.75 | 2.5 - 3.0 |

| Cmax (ng/mL) | 284 ± 136 | 271 - 282 | 236 - 239 |

| t1/2 (h) | 3.69 ± 1.30 | 3.03 - 3.50 | 5.0 ± 1.2 - 5.0 ± 2.1 |

| AUC0-inf (ng·h/mL) | 2055 ± 901 | 1834 - 1856 | 2361 - 2488 |

| Data compiled from multiple sources. |

Future Research Directions

Further research in this area could focus on synthesizing novel analogues of naftidrofuryl by modifying the naphthalene and tetrahydrofuran moieties while retaining the core diethylaminoethoxy-ethyl structure. The goal would be to develop compounds with improved oral bioavailability, longer half-life, and enhanced selectivity for the 5-HT2A receptor to minimize off-target effects.

Anticholinergic Agents

The diethylaminoethoxy-ethyl moiety is a common structural feature in a number of compounds with anticholinergic properties. These agents act by competitively inhibiting the binding of the neurotransmitter acetylcholine to its receptors, primarily the muscarinic receptors.

Synthesis of Pramoxine-based Anticholinergics

A study by Kucukoglu et al. demonstrated the synthesis of pramoxine-based compounds with potential local anesthetic and anticholinergic activities using 2-diethylaminoethyl chloride.[1] The general synthetic scheme is as follows:

References

Navigating the Risks: A Technical Guide to the Safe Handling and Disposal of 2-(Diethylamino)ethyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety, handling, and disposal protocols for 2-(Diethylamino)ethyl chloride hydrochloride (CAS No: 869-24-9). A crucial intermediate in pharmaceutical synthesis, this compound presents significant health and safety challenges that necessitate rigorous adherence to established safety procedures.[1] This document is intended to serve as a critical resource for laboratory personnel and drug development professionals to ensure a safe working environment.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a substance is foundational to its safe handling.

| Property | Value | Source |

| Molecular Formula | C6H14ClN · HCl | [2] |

| Molecular Weight | 172.10 g/mol | [3] |

| Appearance | White to cream / pale beige solid powder | [4] |

| Melting Point | 208-212 °C | [4] |

| Solubility | 2000 g/L in water (20 °C) | [4] |

| Stability | Stable under recommended storage conditions; hygroscopic | [2][5] |

| Synonyms | DEC; 2-Chlorotriethylamine hydrochloride; 2-Chloro-N,N-diethylethylamine hydrochloride | [2][5] |

Toxicological Data and Hazard Identification

2-(Diethylamino)ethyl chloride hydrochloride is classified as a highly toxic substance with corrosive properties.[3][5] Exposure can lead to severe health consequences.

| Hazard Classification | GHS Category | Key Findings |

| Acute Oral Toxicity | Category 2 | Fatal if swallowed.[2][5][6] LD50 (rat): 16-50 mg/kg.[1][7] |

| Acute Dermal Toxicity | Category 2 | Fatal in contact with skin.[2][5][6] LD50 (rabbit): 125 mg/kg.[7] |

| Acute Inhalation Toxicity | Category 2 | Fatal if inhaled.[2][5][6] LC50 (rat, 4h): 103 mg/m³.[6] |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns.[2][5][6] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[3][5][6] |

| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects.[3][5][6] Mutagenic effects have been observed in bacterial tests.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[5] |

Experimental Protocols: Toxicity Assessment

The toxicological data presented are derived from standardized experimental protocols. While the full detailed methodologies are extensive, the following provides a summary of the key experimental designs cited.

Acute Oral, Dermal, and Inhalation Toxicity Studies: These studies typically involve the administration of the substance to laboratory animals (e.g., rats, mice, rabbits) via the respective route of exposure.[1] A range of doses are tested to determine the dosage at which 50% of the test population succumbs (LD50 for oral and dermal; LC50 for inhalation). Observations for signs of toxicity and post-mortem examinations are conducted to identify target organs.

Skin and Eye Irritation/Corrosion Studies: These protocols involve applying the substance to the skin or into the eyes of laboratory animals (typically rabbits) and observing the effects over a set period. The degree of irritation or corrosion is scored based on the severity and reversibility of the observed lesions.

Bacterial Reverse Mutation Test (Ames Test): To assess mutagenicity, the compound is tested for its ability to induce mutations in various strains of Salmonella typhimurium bacteria.[3] An increase in the number of revertant colonies in the presence of the test substance, with and without metabolic activation, indicates a mutagenic potential.[3]

Safe Handling and Personal Protective Equipment (PPE)

Given the high toxicity and corrosive nature of 2-(Diethylamino)ethyl chloride hydrochloride, stringent adherence to safe handling practices is mandatory.

Engineering Controls

-

Ventilation: Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][7]

-

Safety Showers and Eyewash Stations: These must be readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

-

Hand Protection: Wear protective gloves.[3] Gloves must be inspected prior to use and disposed of properly after handling.[7]

-

Eye and Face Protection: Tightly sealed safety goggles and a face shield are required.[5][7]

-

Skin and Body Protection: A protective work clothing or a chemical-resistant suit should be worn to prevent skin contact.[3][7]

-

Respiratory Protection: If exposure limits are exceeded or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[5][7]

Handling Procedures Workflow

References

- 1. Evaluation of the toxic effect of 2-diethylaminoethyl chloride hydrochloride - Gorokhova - Hygiene and Sanitation [journals.eco-vector.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. opcw.org [opcw.org]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.fr [fishersci.fr]

- 7. cdhfinechemical.com [cdhfinechemical.com]

In-depth Technical Guide to Diethylaminoethoxy-ethyl chloride: Commercial Availability, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethylaminoethoxy-ethyl chloride, a key chemical intermediate in the pharmaceutical and chemical industries. Due to ambiguity in its common nomenclature and the incorrect association with CAS number 3290-88-8 in some databases, this guide clarifies its identity, focusing on the commercially available and scientifically referenced forms: 2-(Diethylamino)ethyl chloride hydrochloride (CAS: 869-24-9) and its free base, 2-chloro-N,N-diethylethanamine (CAS: 100-35-6).

This document details the commercial landscape, providing a comparative summary of suppliers. It also delves into the synthetic methodologies and highlights its crucial role in the development of various therapeutic agents.

Commercial Availability and Suppliers

2-(Diethylamino)ethyl chloride hydrochloride is readily available from a range of chemical suppliers, catering to both research and bulk manufacturing needs. The purity of the commercially available product is typically high, often exceeding 98%. The free base, 2-chloro-N,N-diethylethanamine, is also available, though less commonly listed by all major suppliers.

Below is a summary of prominent suppliers and their offerings. Please note that pricing is subject to change and may require logging into the respective supplier's website.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Thermo Fisher Scientific | 2-(Diethylamino)ethyl chloride hydrochloride, 98+% | 869-24-9 | ≥98% | 2500 g |

| Sigma-Aldrich (Merck) | 2-Chloro-N,N-diethylethylamine hydrochloride | 869-24-9 | 99% | - |

| TCI Chemicals | 2-(Diethylamino)ethyl Chloride Hydrochloride | 869-24-9 | >98.0% | - |

| CymitQuimica | 2-(Diethylamino)ethyl chloride hydrochloride | 869-24-9 | - | 25mg, 100mg |

| Avra Synthesis Pvt. Ltd. | 2-(Diethylamino)ethyl chloride hydrochloride, 98% | 869-24-9 | 98% | 25 g |

| Dolphin Pharmaceutical | 2-Diethylaminoethyl Chloride HCL | 869-24-9 | - | 25 Kg |

| Pharmaffiliates | 2-Chloro-N,N-diethylethanamine | 100-35-6 | - | - |

| Medilux Laboratoires Pvt. Ltd. | 2-(diethylamino) ethyl chloride hydrochloride | - | - | - |

| LookChem | 2-Chloro-N,N-diethylethanamine hydrochloride | 869-24-9 | - | 5g |

| Simson Pharma Limited | 2-Chloro-N,N-diethylethanamine | 100-35-6 | - | Custom Synthesis |

Experimental Protocols

Synthesis of 2-Chloro-N,N-diethylethanamine Hydrochloride

A common laboratory-scale synthesis of 2-chloro-N,N-diethylethanamine hydrochloride involves the reaction of 2-(diethylamino)ethanol with a chlorinating agent, such as thionyl chloride (SOCl₂), followed by treatment with hydrochloric acid.

Reaction Scheme:

Synthesis of 2-(Diethylamino)ethyl chloride hydrochloride.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-(diethylamino)ethanol in a suitable anhydrous solvent (e.g., dichloromethane).

-

Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride from the dropping funnel to the stirred solution. The reaction is exothermic and generates hydrogen chloride gas, which should be trapped.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for a specified period to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture and carefully quench any excess thionyl chloride. The solvent is then removed under reduced pressure.

-

Salt Formation: Dissolve the resulting crude 2-chloro-N,N-diethylethanamine in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

-

Purification: The precipitated solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield 2-(diethylamino)ethyl chloride hydrochloride.

Applications in Drug Development

2-(Diethylamino)ethyl chloride hydrochloride is a versatile building block in the synthesis of a wide range of pharmaceuticals. Its bifunctional nature, possessing both a reactive chloride and a tertiary amine, allows for its incorporation into diverse molecular scaffolds.

One of the most notable applications is in the synthesis of the antiarrhythmic drug Amiodarone .[1] In this synthesis, 2-(diethylamino)ethyl chloride serves as the source for the diethylaminoethyl side chain, which is crucial for the drug's pharmacological activity.

Signaling Pathway Implication (Hypothetical):

While not directly modulating a signaling pathway itself, the moieties introduced using 2-(diethylamino)ethyl chloride can be critical for a drug's interaction with its biological target. For instance, the diethylaminoethyl group can influence a compound's solubility, cell permeability, and binding affinity to receptors or enzymes.

References

Methodological & Application

Application Notes and Protocols for Diethylaminoethoxy-ethyl Chloride in Alkylation Reactions

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Diethylaminoethoxy-ethyl chloride and its salts are hazardous materials. All procedures should be conducted by trained personnel in a controlled laboratory setting, adhering to all institutional and governmental safety regulations.

Introduction

This compound, often used in the form of its hydrochloride salt, 2-(Diethylamino)ethyl chloride hydrochloride (DEC-HCl), is a versatile bifunctional molecule. It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly antihistamines and other agents containing the diethylaminoethoxy-ethyl moiety. This moiety is crucial for the biological activity of many drugs.

As an alkylating agent, it reacts with nucleophiles to form a new covalent bond, transferring the diethylaminoethoxy-ethyl group to the substrate. This process is fundamental in organic synthesis for building more complex molecular structures. Alkylating agents, in a broader context, are a class of compounds that can introduce an alkyl group into a molecule. In medicine, some potent alkylating agents are used as anticancer drugs because they can alkylate DNA, interfering with cancer cell replication[1][2].

This document provides a comprehensive protocol for using this compound in alkylation reactions, with a strong emphasis on safety and procedural detail.

Safety and Handling

This compound hydrochloride is classified as highly toxic and corrosive. It can be fatal if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage[3][4][5]. It is also suspected of causing genetic defects[3][6]. Strict adherence to safety protocols is mandatory.

2.1 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly sealed safety goggles and a face shield[4].

-

Skin Protection: Use a complete chemical-resistant suit and gloves. Wash and dry hands thoroughly after handling[4].

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator, especially when handling the powder form to avoid dust formation[3][4]. All operations should be performed in a certified chemical fume hood[5][7].

2.2 Handling and Storage

-

Handling: Do not handle the compound until all safety precautions have been read and understood[3][6]. Avoid contact with skin, eyes, and clothing[4]. Avoid the formation of dust and aerosols[7]. Do not eat, drink, or smoke in the work area[7].

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably in a corrosives area[3][7]. The compound is air and moisture sensitive; store under an inert atmosphere[3][7].

2.3 First Aid Measures

-

If Swallowed: Do NOT induce vomiting. Immediately call a physician or poison control center[3][7].

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[4][7].

-

If on Skin: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention[6][7].

-

If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention[7].

2.4 Spill and Disposal

-

Spill: Evacuate personnel to a safe area. Wear full PPE. Sweep up the material, place it in a suitable container for disposal, and avoid generating dust[3][7]. Do not let the product enter drains[4].

-

Disposal: Dispose of contaminated material according to local and national regulations[6].

Mechanism of Alkylation

Alkylation with this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a nucleophile (Nu:⁻) attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion (leaving group) and the formation of a new carbon-nucleophile bond.

The reaction rate depends on the concentration of both the alkylating agent and the nucleophile[8]. The choice of solvent is critical, as polar aprotic solvents can accelerate SN2 reactions.

Experimental Protocols

The following protocols are generalized from common alkylation procedures. Specific substrate and reaction conditions may require optimization.

4.1 O-Alkylation of a Phenol

This protocol describes the alkylation of a phenolic hydroxyl group, a common step in the synthesis of many pharmaceutical compounds.

Materials:

-

Substituted Phenol

-

2-(Diethylamino)ethyl chloride hydrochloride (DEC-HCl)

-

Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

Deionized Water

-

Extraction Solvent (e.g., Ethyl Acetate, Dichloromethane)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the substituted phenol (1.0 eq) and anhydrous solvent (e.g., DMF).

-

Deprotonation: Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution. If using a stronger base like sodium hydride (1.1 eq), add it portion-wise at 0 °C. Stir the mixture at room temperature for 30-60 minutes to form the phenoxide.

-

Alkylation: Add 2-(Diethylamino)ethyl chloride hydrochloride (1.1-1.2 eq) to the reaction mixture. Note: If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.

-

Reaction: Heat the mixture to a temperature between 80 °C and 130 °C[9]. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 5 hours[9][10].

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding deionized water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel or by distillation under reduced pressure to obtain the desired O-alkylated product.

4.2 N-Alkylation of an Amine

This protocol is suitable for the alkylation of primary or secondary amines.

Materials:

-

Primary or Secondary Amine

-

2-(Diethylamino)ethyl chloride hydrochloride (DEC-HCl)

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))

-

Anhydrous solvent (e.g., DMF, Acetonitrile)

-

Work-up and purification reagents as listed in section 4.1.

Procedure:

-

Preparation: To a solution of the amine (1.0 eq) in an anhydrous solvent, add the base (2.5 eq, to react with the substrate and neutralize DEC-HCl).

-

Alkylation: Add DEC-HCl (1.1 eq) to the solution.

-

Reaction: Stir the mixture at a suitable temperature (can range from room temperature to 100 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: Follow the steps for work-up and purification as described in section 4.1.

Data Presentation: Alkylation Reaction Parameters

The following table summarizes typical conditions for alkylation reactions involving related chloro/bromo alkanes, which can serve as a starting point for optimization with this compound.

| Substrate | Alkylating Agent | Base / Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Diethyl phenylmalonate | Ethyl chloride | Sodium Ethylate | Diethyl Carbonate | 110 | 9 | 81 | [11] |

| Diethyl l-methylbutylmalonate | Ethyl chloride | Sodium Hydride | Dimethylsulfoxide | 115-120 | 5 | N/A | [10] |

| 2-chloroethoxy ethanol | Diethylamine | DMF | Stainless Steel Reactor | 110-120 | 4 | >98 (purity) | [9] |

| Diethyl isopropyl-malonate | Ethyl chloride | Sodium Hydride | Benzene | N/A | 5 | 86 | [10] |

Visualizations

References

- 1. nursingcenter.com [nursingcenter.com]

- 2. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.es [fishersci.es]

- 6. opcw.org [opcw.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 9. CN103113241A - Synthetic method of diethylaminoethoxyethanol - Google Patents [patents.google.com]

- 10. US2971024A - Method of alkylating esters - Google Patents [patents.google.com]

- 11. US2358768A - Alkylation of organic compounds - Google Patents [patents.google.com]

The Versatile Reagent: Diethylaminoethoxy-ethyl Chloride in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Diethylaminoethoxy-ethyl chloride and its related precursor, 2-(2-diethylaminoethoxy)ethanol, are valuable reagents in the synthesis of a variety of active pharmaceutical ingredients (APIs). The incorporation of the diethylaminoethoxy ethyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing its bioavailability and modulating its interaction with biological targets. This document provides detailed application notes and experimental protocols for the synthesis of three prominent pharmaceuticals: the antitussive agent Pentoxyverine, the vasodilator Naftidrofuryl, and the cardiovascular drug Carvedilol, where this reagent or its derivatives play a crucial role.

Application Notes

The diethylaminoethoxy-ethyl group is a common structural motif in a range of pharmaceuticals, imparting properties such as improved solubility and the ability to interact with specific receptors. Its primary applications in the syntheses described herein are in esterification and etherification reactions to introduce this key functional group.

Pharmaceutical Applications Overview

| Pharmaceutical | Therapeutic Class | Role of Diethylaminoethoxy-ethyl Moiety | Typical Reaction Type |

| Pentoxyverine | Antitussive | Forms the ester linkage, crucial for its activity as a sigma-1 receptor agonist and muscarinic antagonist. | Esterification |

| Naftidrofuryl | Vasodilator | Forms the ester linkage, contributing to its function as a 5-HT2 receptor antagonist. | Esterification |

| Carvedilol | Beta-blocker | The related 2-(2-methoxyphenoxy)ethylamine, a precursor containing a similar structural element, is a key building block. | Amination of an epoxide |

Experimental Protocols

The following protocols are provided as a guide for the laboratory synthesis of Pentoxyverine, Naftidrofuryl, and Carvedilol. Appropriate safety precautions should be taken when handling all chemicals.

Synthesis of Pentoxyverine

Pentoxyverine, a centrally acting cough suppressant, is synthesized via the esterification of 1-phenylcyclopentanecarboxylic acid with 2-(2-diethylaminoethoxy)ethanol.

Reaction Scheme:

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield | Reported Yield |

| 1-phenyl-1-cyclopentanecarbonyl chloride | 208.68 | 1.0 | - | - |

| 2-(2-diethylaminoethoxy)ethanol | 161.24 | 1.0 | - | - |

| Pentoxyverine | 333.47 | - | 100% | 85%[1] |

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 0.5 mol of 1-phenyl-1-cyclopentanecarbonyl chloride and 0.5 mol of 2-(2-diethylaminoethoxy)ethanol in 300 mL of toluene.[1]

-

Reaction: Heat the mixture under reflux for 20 hours.[1]

-

Work-up: After cooling, make the mixture alkaline with an aqueous solution of sodium hydroxide and decant the layers. Wash the toluene layer with water and concentrate it under vacuum.[1]

-

Purification: Distill the residue under high vacuum to obtain the Pentoxyverine base.[1] The corresponding hydrochloride salt can be prepared by dissolving the base in ether and treating it with an ethereal solution of hydrochloric acid, followed by recrystallization from alcohol/acetone and ether.[1]

Synthesis of Naftidrofuryl Oxalate

Naftidrofuryl, a peripheral vasodilator, is synthesized by reacting 1-naphthyl-2-tetrahydrofuran propionic acid with diethylaminoethyl chloride hydrochloride.

Reaction Scheme:

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity |

| 1-naphthyl-2-tetrahydrofuran propionic acid | 284.34 | 1.0 | - |

| Diethylaminoethyl chloride hydrochloride | 172.10 | 1.1 | - |

| Naftidrofuryl Oxalate | 473.56 | - | >99.5% |

Protocol:

-

Reaction Setup: In a reaction flask, dissolve 350g of 1-naphthyl-2-tetrahydrofuran propionic acid and 100g of sodium hydroxide in 2000mL of dehydrated ethanol. Add 212g of diethylaminoethyl chloride hydrochloride.[2]

-

Reaction: Heat the mixture to reflux and maintain for 6 hours.[2]

-

Work-up: Cool the reaction to room temperature and remove the precipitated sodium chloride by suction filtration. Decolorize the filtrate with activated carbon.[2]

-

Oxalate Salt Formation: To the filtrate, add 158g of oxalic acid dihydrate and heat to 60°C for 3 hours.[2]

-

Purification: Cool the solution to room temperature and then freeze overnight to precipitate the white solid. Filter the solid and recrystallize it twice from ethyl acetate to yield Naftidrofuryl oxalate with a purity of 99.5%.[2]

Synthesis of Carvedilol

Carvedilol is a non-selective beta-blocker synthesized by the reaction of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine. While this compound is not a direct reactant, the synthesis of the key intermediate 2-(2-methoxyphenoxy)ethylamine is a critical step.

Reaction Scheme:

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield | Purity |

| 4-(2,3-epoxypropoxy)carbazole | 239.27 | 1.0 | - | - |

| 2-(2-methoxyphenoxy)ethylamine | 167.21 | 2.25 | - | - |

| Carvedilol | 406.47 | - | 80% | >99.50% |

Protocol:

-

Reaction Setup: In a dry reaction flask under a nitrogen atmosphere, charge 120 g (0.502 moles) of 4-(2,3-epoxypropoxy)carbazole, 188.7 g (1.13 mole) of 2-(2-methoxyphenoxy)ethylamine, and 1200 ml of dimethyl sulfoxide (DMSO).[3]

-

Reaction: Heat the reaction mass to approximately 70°C for about 20 hours.[3]

-

Work-up: Cool the reaction to 30°C and add 1200 ml of water. Extract the crude product with 1200 ml of dichloromethane. Wash the dichloromethane layer with water.[3]

-

Purification: The organic layer can be further purified by washing with aqueous sulfuric acid to a pH of 7.0-8.0. The pH is then adjusted to 4.0-4.5 to precipitate the carvedilol sulfate salt. The salt is filtered and then neutralized with 10% sodium carbonate solution in ethyl acetate. The ethyl acetate is distilled off, and the residue is crystallized from ethyl acetate to yield pure carvedilol.[4] An alternative purification involves crystallizing the crude product from toluene and then ethyl acetate to yield pure carvedilol with a purity of over 99.50%.[4]

Visualizations

The following diagrams illustrate the synthetic pathways and the biological signaling pathways of the discussed pharmaceuticals.

Caption: Synthetic pathways for Pentoxyverine, Naftidrofuryl, and Carvedilol.

Caption: Pentoxyverine's dual mechanism of action.

Caption: Naftidrofuryl's antagonism of the 5-HT2A receptor.

Caption: Carvedilol's biased agonism at the β-adrenergic receptor.

References

- 1. US2842585A - Organic esters of 2-(2-diethylaminoethoxy)-ethanol and their process of preparation - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. EP1741700B1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]

Applications of 2-(Diethylamino)ethyl Methacrylate (DEAEMA) in Polymer Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals